molecular formula C20H17NO3 B13337799 2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde

2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde

Katalognummer: B13337799
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: LENRYCCHUQLZSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-methoxybenzyl group and a pyridin-4-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group of 4-hydroxybenzaldehyde with a methoxybenzyl group, followed by the introduction of the pyridin-4-yl group through a coupling reaction. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzoic acid.

    Reduction: 2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methoxybenzyl and pyridinyl groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)benzaldehyde: Similar structure but with different substitution pattern.

    2-((4-Methoxybenzyl)oxy)-5-(pyridin-3-yl)benzaldehyde: Pyridinyl group positioned differently.

    2-((4-Methoxybenzyl)oxy)-5-(pyridin-2-yl)benzaldehyde: Another positional isomer.

Uniqueness

2-((4-Methoxybenzyl)oxy)-5-(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C20H17NO3

Molekulargewicht

319.4 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)methoxy]-5-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C20H17NO3/c1-23-19-5-2-15(3-6-19)14-24-20-7-4-17(12-18(20)13-22)16-8-10-21-11-9-16/h2-13H,14H2,1H3

InChI-Schlüssel

LENRYCCHUQLZSO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=NC=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.